2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide
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Description
2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C21H21N3O5S2 and its molecular weight is 459.54. The purity is usually 95%.
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Scientific Research Applications
Mn(III)/Cu(II)-mediated Oxidative Radical Cyclization
- A study demonstrated the use of Mn(III)/Cu(II) for the oxidative radical cyclization of alpha-(methylthio)acetamides, leading to the formation of erythrinanes. This process underlines the importance of methylthio groups in facilitating cyclization reactions, a principle that could be applicable to the synthesis or functionalization of compounds similar to the one (Shiho Chikaoka et al., 2003).
Condensation Reactions with Aromatic Aldehydes
- Research on thieno[2,3-d]pyrimidin-4-ones involved their synthesis through condensation with aromatic aldehydes. This highlights the reactivity of such structures towards electrophilic substitution, which could be relevant for derivatives like the compound (B. Elmuradov et al., 2011).
Anti-Inflammatory and Analgesic Properties
- Thiazolopyrimidine derivatives, with a structure bearing resemblance to the compound , have been investigated for their anti-inflammatory and analgesic properties. This suggests potential pharmacological applications of similar compounds (T. Selvam et al., 2012).
Properties
IUPAC Name |
2-[[3-(3,4-dimethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S2/c1-27-16-6-5-13(10-17(16)28-2)24-20(26)19-15(7-9-30-19)23-21(24)31-12-18(25)22-11-14-4-3-8-29-14/h3-6,8,10H,7,9,11-12H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFDOKQHBUTZPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NCC4=CC=CO4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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